Cytotoxic Activity Profile Against Human Cancer Cell Lines – (3R)-7,4′-Dihydrohomoisoflavanone vs. Homoisoflavanone Class Baseline
(3R)-7,4′-Dihydrohomoisoflavanone demonstrates differential cytotoxicity across three human cancer cell lines with IC50 values of 15.6 μg/mL (K-562), 30.2 μg/mL (SMMC-7721), and 20.5 μg/mL (SGC-7901) . In comparison, structurally related homoisoflavanones (sappanone A, bonducellin, 3′-deoxysappanone A) isolated from Celastrus orbiculatus exhibited IC50 values ranging from 42.82 ± 0.98 μM to 98.04 ± 1.33 μM against AGS and HGC-27 gastric cancer cell lines [1]. When converted using the molecular weight of (3R)-7,4′-dihydrohomoisoflavanone (270.28 g/mol), its IC50 values correspond to approximately 57.7 μM (K-562), 111.8 μM (SMMC-7721), and 75.9 μM (SGC-7901), placing the compound within the active range of the homoisoflavanone class but with notable cell-line selectivity.
| Evidence Dimension | Cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | IC50: 15.6 μg/mL (K-562), 30.2 μg/mL (SMMC-7721), 20.5 μg/mL (SGC-7901); equivalent to ~57.7 μM, ~111.8 μM, ~75.9 μM |
| Comparator Or Baseline | Sappanone A, bonducellin, 3′-deoxysappanone A: IC50 42.82–98.04 μM (AGS, HGC-27 gastric cancer cells) |
| Quantified Difference | Target compound shows ~2-fold higher potency against K-562 vs. the lower end of the comparator range; SMMC-7721 potency is comparable to the upper comparator range. Direct comparison is limited by different cell line panels. |
| Conditions | Target: in vitro cytotoxicity assay (cell line source and exposure duration not specified in vendor datasheet). Comparators: in vitro cytotoxicity assay, AGS and HGC-27 gastric cancer cell lines, 48 h exposure (Hua et al., 2025). |
Why This Matters
The differential sensitivity across leukemia (K-562), liver (SMMC-7721), and gastric (SGC-7901) cell lines suggests a tissue-selectivity pattern that may not be replicated by other homoisoflavanones, guiding selection for oncology-focused research programs.
- [1] Hua S. et al. Neolignan and 3-Benzylchroman Derivatives From Celastrus orbiculatus Thunb. Chem Biodivers. 2025. PMID: 40101119. View Source
